Benzenecarbothioamide, N-(4-bromophenyl)-
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Overview
Description
Benzenecarbothioamide, N-(4-bromophenyl)- is an organic compound with the molecular formula C13H10BrNS It is a derivative of benzenecarbothioamide, where a bromine atom is substituted at the para position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenecarbothioamide, N-(4-bromophenyl)- typically involves the reaction of 4-bromoaniline with benzoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for Benzenecarbothioamide, N-(4-bromophenyl)- are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioamide, N-(4-bromophenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The thioamide group can be oxidized to the corresponding sulfonamide or reduced to the amine.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol.
Major Products Formed
Substitution: Various substituted benzenecarbothioamides.
Oxidation: Benzenesulfonamide derivatives.
Reduction: Benzenecarbothioamide derivatives with reduced functional groups.
Coupling: Biaryl compounds with extended conjugation.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool for studying the interactions of thioamide-containing compounds with biological targets.
Mechanism of Action
The mechanism of action of Benzenecarbothioamide, N-(4-bromophenyl)- involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes involved in cell wall synthesis. In cancer cells, it may induce apoptosis by interacting with cellular proteins and disrupting critical signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-Bromophenyl)methoxycarbothioamide: Similar in structure but with a methoxy group instead of a phenyl group.
N-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a thiazole ring and exhibits different biological activities
Uniqueness
Benzenecarbothioamide, N-(4-bromophenyl)- is unique due to its specific substitution pattern and the presence of both bromine and thioamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
73376-00-8 |
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Molecular Formula |
C13H10BrNS |
Molecular Weight |
292.20 g/mol |
IUPAC Name |
N-(4-bromophenyl)benzenecarbothioamide |
InChI |
InChI=1S/C13H10BrNS/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h1-9H,(H,15,16) |
InChI Key |
UWCIDBQOEBGFAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=S)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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